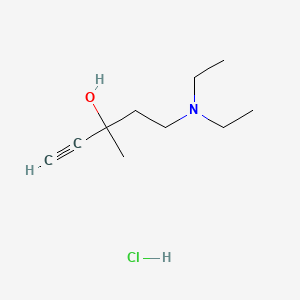![molecular formula C13H11ClSe B14673855 Benzene, 1-chloro-4-[(phenylmethyl)seleno]- CAS No. 35921-85-8](/img/structure/B14673855.png)
Benzene, 1-chloro-4-[(phenylmethyl)seleno]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-[(phenylmethyl)seleno]-: is an organoselenium compound that features a benzene ring substituted with a chlorine atom and a phenylmethylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(phenylmethyl)seleno]- typically involves the reaction of 1-chloro-4-bromobenzene with phenylmethylselenide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-chloro-4-[(phenylmethyl)seleno]- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives. Typical reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-chloro-4-[(phenylmethyl)seleno]- is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a building block for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Organoselenium compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in cancer treatment. Organoselenium compounds have shown promise in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: In the industrial sector, Benzene, 1-chloro-4-[(phenylmethyl)seleno]- is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-[(phenylmethyl)seleno]- involves its interaction with molecular targets such as enzymes and cellular components. The phenylmethylseleno group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. These pathways include the activation of apoptosis in cancer cells and the inhibition of oxidative stress in normal cells.
Comparación Con Compuestos Similares
- Benzene, 1-chloro-4-(chlorophenylmethyl)-
- Benzene, 1-chloro-4-(phenylethynyl)-
- Benzene, 1-chloro-4-nitro-
Comparison: Benzene, 1-chloro-4-[(phenylmethyl)seleno]- is unique due to the presence of the phenylmethylseleno group, which imparts distinct redox properties and potential biological activity. In contrast, compounds like Benzene, 1-chloro-4-(chlorophenylmethyl)- and Benzene, 1-chloro-4-(phenylethynyl)- lack the selenium atom and therefore do not exhibit the same redox behavior. Benzene, 1-chloro-4-nitro-, on the other hand, contains a nitro group that imparts different chemical reactivity and biological effects.
Propiedades
Número CAS |
35921-85-8 |
|---|---|
Fórmula molecular |
C13H11ClSe |
Peso molecular |
281.65 g/mol |
Nombre IUPAC |
1-benzylselanyl-4-chlorobenzene |
InChI |
InChI=1S/C13H11ClSe/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
ZMQPYWZOAUPALS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Se]C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


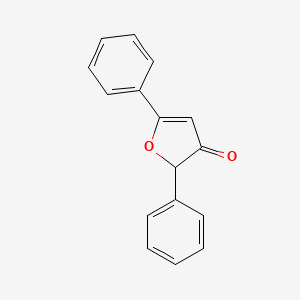
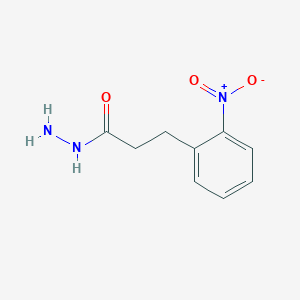
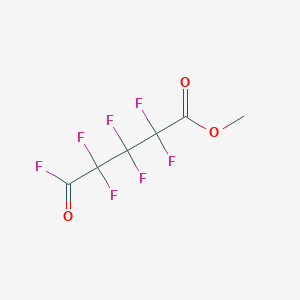
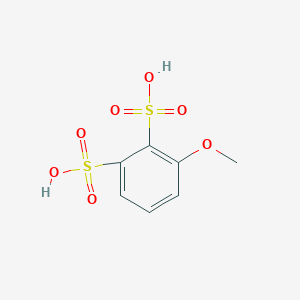
![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
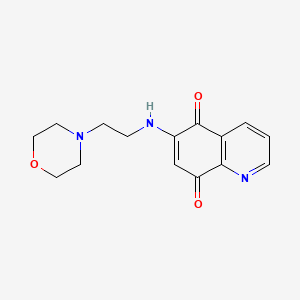
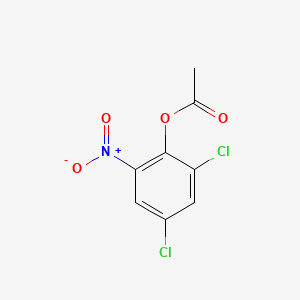
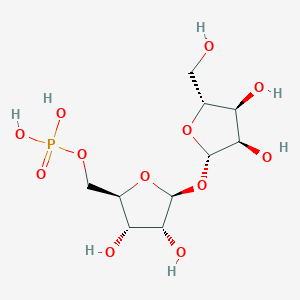
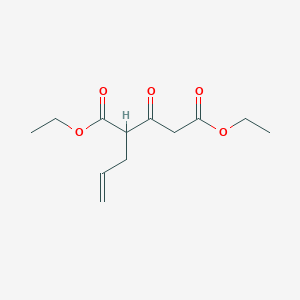
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
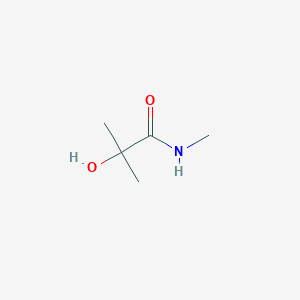
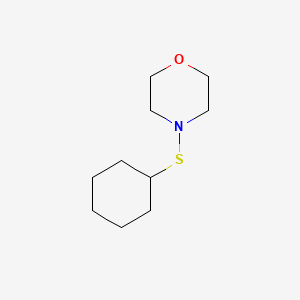
![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)
